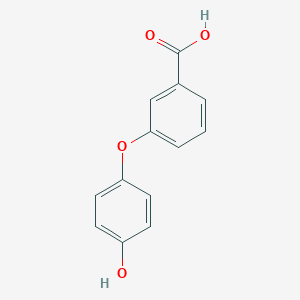

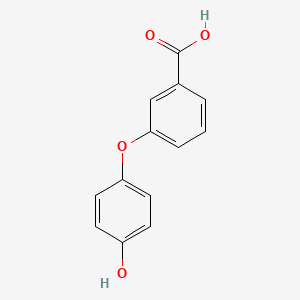

3-(4-Hydroxyphenoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGCDVKVZWMYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188569 | |

| Record name | 4'-Hydroxy-3-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35065-12-4 | |

| Record name | 4'-Hydroxy-3-phenoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxy-3-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-(4-Hydroxyphenoxy)benzoic acid" synthesis protocol

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Hydroxyphenoxy)benzoic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview for the synthesis of 3-(4-hydroxyphenoxy)benzoic acid. The protocol focuses on the formation of the core diaryl ether structure via a modern Ullmann-type condensation reaction, emphasizing the mechanistic rationale behind the procedural steps.

Introduction and Strategic Importance

3-(4-Hydroxyphenoxy)benzoic acid is a diaryl ether, a structural motif present in numerous biologically active molecules and advanced polymers. Its bifunctional nature, featuring both a carboxylic acid and a hydroxyl group, makes it a versatile building block for further chemical modification in pharmaceutical and materials science applications. The synthesis of such diaryl ethers is a cornerstone of modern organic chemistry, with the Ullmann condensation being a classical and continually evolving method for their construction.[1] This guide details a robust, ligand-accelerated protocol for its synthesis, moving beyond harsh classical conditions to a more refined and efficient laboratory-scale procedure.

Retrosynthetic Analysis and Mechanistic Approach

The primary challenge in synthesizing 3-(4-hydroxyphenoxy)benzoic acid lies in the formation of the C-O bond between the two aromatic rings. A retrosynthetic analysis logically disconnects this ether linkage, yielding two primary synthons: a 3-halobenzoic acid derivative and a hydroquinone (4-hydroxyphenol) derivative.

The forward synthesis is achieved through an Ullmann-type condensation. This reaction, catalyzed by copper, involves the coupling of an aryl halide with a phenol.[1] The classical Ullmann reaction often required high temperatures and stoichiometric amounts of copper.[2] However, modern protocols employ catalytic copper sources in conjunction with ligands, which stabilize the copper intermediates, increase solubility, and facilitate the catalytic cycle at significantly lower temperatures.

The generally accepted mechanism involves the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide to form a transient copper(III) complex. Reductive elimination from this complex yields the desired diaryl ether and regenerates the active copper(I) catalyst, allowing the cycle to continue.[1] The use of a suitable base is critical for the initial deprotonation of the phenol to form the reactive nucleophile.

Synthesis Methodology: Ligand-Accelerated Ullmann Condensation

This section provides a detailed, step-by-step protocol for the synthesis of 3-(4-hydroxyphenoxy)benzoic acid from 3-bromobenzoic acid and hydroquinone.

Rationale for Reagent Selection

-

Aryl Halide: 3-Bromobenzoic acid is chosen for its higher reactivity compared to the corresponding chloro-derivative, while being more cost-effective than the iodo-analogue.

-

Phenol: Hydroquinone (1,4-dihydroxybenzene) is used in excess to favor the mono-arylation product and minimize the formation of the bis-arylated byproduct. The unreacted hydroquinone can be easily removed during workup.

-

Catalyst System: Copper(I) iodide (CuI) is a widely used and effective copper source. It is paired with an amino acid ligand, L-Proline. This ligand accelerates the reaction, allowing for lower temperatures and catalyst loadings by stabilizing the copper intermediates.

-

Base: Potassium carbonate (K₂CO₃) is a cost-effective inorganic base, strong enough to deprotonate the phenol but mild enough to prevent saponification of the benzoic acid ester if it were protected.

-

Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving the ionic intermediates and accommodating the required reaction temperatures.

Detailed Experimental Protocol

Reaction Scheme:

(3-Bromobenzoic Acid + Hydroquinone → 3-(4-Hydroxyphenoxy)benzoic Acid)

-

Reaction Setup: To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-bromobenzoic acid (2.01 g, 10 mmol, 1.0 eq).

-

Reagent Addition: Add hydroquinone (2.20 g, 20 mmol, 2.0 eq), copper(I) iodide (190 mg, 1.0 mmol, 10 mol%), L-Proline (230 mg, 2.0 mmol, 20 mol%), and potassium carbonate (4.14 g, 30 mmol, 3.0 eq).

-

Solvent Addition: Add 40 mL of anhydrous DMSO to the flask via syringe.

-

Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes.

-

Heating and Monitoring: Heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes with a few drops of acetic acid. The reaction is typically complete within 12-24 hours.

-

Reaction Quench and Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the dark mixture into a beaker containing 200 mL of 1 M hydrochloric acid (HCl). This will neutralize the base and protonate the product.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) followed by a saturated sodium chloride (brine) solution (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization. A mixture of acetic acid and water (e.g., 1:1) is reported to be effective.[3] Dissolve the crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Experimental Workflow Diagram

Caption: Ullmann Synthesis Workflow

Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the synthesized 3-(4-hydroxyphenoxy)benzoic acid.

Analytical Techniques

-

Melting Point: A sharp melting point range indicates high purity. The literature value is reported to be in the range of 163-174 °C.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The spectra will confirm the connectivity of the aromatic rings and the presence of the hydroxyl and carboxylic acid functional groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups. Expect to see a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), another O-H stretch for the phenol (~3200-3500 cm⁻¹), a sharp C=O stretch for the carbonyl (~1700 cm⁻¹), and C-O ether stretches (~1200-1250 cm⁻¹).[5]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. The expected molecular weight is 230.22 g/mol .

Expected Analytical Data

The following table summarizes the expected analytical data for 3-(4-hydroxyphenoxy)benzoic acid based on its chemical structure and data from analogous compounds.

| Analysis | Parameter | Expected Result / Observation | Reference Source |

| Physical Appearance | State | Tan to white crystalline solid | [3] |

| Melting Point | Range | 163 - 174 °C | [3][4] |

| ¹H NMR | Chemical Shift (δ) | ~12-13 ppm (s, 1H, -COOH), ~9.5 ppm (s, 1H, Ar-OH), ~6.8-7.8 ppm (m, 8H, Ar-H) | Analogous Data[6] |

| ¹³C NMR | Chemical Shift (δ) | ~167-170 ppm (C=O), ~115-160 ppm (Ar-C) | Analogous Data[6] |

| FT-IR | Wavenumber (cm⁻¹) | ~3300 (O-H), ~3000 (Ar C-H), ~1700 (C=O), ~1240 (C-O ether) | [5] |

| Mass Spec (ESI-) | [M-H]⁻ | m/z = 229.05 | Calculated |

Analytical Workflow Diagram

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 3-(4-Hydroxyphenoxy)benzoic acid

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

As a Senior Application Scientist, my commitment is to provide you with technical guides of the highest scientific integrity and practical value. The foundation of such a guide for a specific chemical entity like "3-(4-Hydroxyphenoxy)benzoic acid" lies in the availability and analysis of its complete spectroscopic data set, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

After a comprehensive and exhaustive search of publicly available scientific databases, spectral libraries (including SDBS and SpectraBase), and the chemical literature, I must report that a complete and verified set of ¹H NMR, ¹³C NMR, and FT-IR spectra for "3-(4-Hydroxyphenoxy)benzoic acid" is not readily accessible at this time. While mass spectrometry data is available and general experimental protocols can be outlined, the core of a truly in-depth guide—the detailed interpretation and assignment of the NMR and IR spectra—cannot be responsibly generated without the actual spectral data.

To proceed with the integrity and scientific rigor that you and your work deserve, I have outlined below the information that has been successfully retrieved and the foundational knowledge for the spectroscopic analysis of this molecule.

Molecular Structure and Physicochemical Properties

3-(4-Hydroxyphenoxy)benzoic acid is an aromatic ether and a derivative of both benzoic acid and phenol. Its structure is characterized by a benzoic acid moiety linked to a hydroxyphenyl group via an ether linkage at the 3-position of the benzoic acid ring.

Molecular Formula: C₁₃H₁₀O₄

Molecular Weight: 230.22 g/mol [1]

IUPAC Name: 3-(4-hydroxyphenoxy)benzoic acid[1]

CAS Number: 35065-12-4[1]

The presence of two aromatic rings, a carboxylic acid group, a hydroxyl group, and an ether linkage provides a rich landscape for spectroscopic investigation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used as a molecular fingerprint.

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the solid "3-(4-Hydroxyphenoxy)benzoic acid" is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Presentation: Mass Spectrum of 3-(4-Hydroxyphenoxy)benzoic acid

Publicly available data from PubChem provides MS-MS spectral information for this compound.[1]

Table 1: Key Ions in the Mass Spectrum of 3-(4-Hydroxyphenoxy)benzoic acid [1]

| m/z | Relative Intensity (%) | Putative Fragment |

| 230.0579 | - | [M]⁺• (Molecular Ion) |

| 229.0507 | 11.21 | [M-H]⁺ |

| 185.0611 | 37.74 | [M-COOH]⁺ |

| 109.0296 | 100 | [C₆H₅O₂]⁺ |

| 93.0346 | 23.12 | [C₆H₅O]⁺ |

Note: The relative intensities are from a specific MS-MS experiment and may vary under different conditions.

Interpretation and Fragmentation Pathway

The fragmentation of "3-(4-Hydroxyphenoxy)benzoic acid" in an EI-MS experiment can be rationalized as follows:

-

Molecular Ion Peak (m/z 230): The peak at m/z 230 corresponds to the intact molecule that has lost one electron.

-

Loss of a Hydrogen Radical (m/z 229): A small peak corresponding to the loss of a hydrogen atom.

-

Loss of the Carboxyl Group (m/z 185): Cleavage of the bond between the aromatic ring and the carboxylic acid group results in the loss of a COOH radical (45 Da), leading to a significant fragment at m/z 185.

-

Ether Cleavage: The ether linkage is a likely site for fragmentation. Cleavage can occur on either side of the oxygen atom, leading to characteristic fragments of the hydroxyphenyl and benzoyl moieties. The base peak at m/z 109 likely corresponds to a fragment containing the hydroxyphenyl ring. The fragment at m/z 93 corresponds to a phenoxy radical cation.

Caption: Proposed fragmentation pathway for 3-(4-Hydroxyphenoxy)benzoic acid in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectrum

While an experimental spectrum is not available, we can predict the key features of the ¹H NMR spectrum based on the molecular structure.

Expected Regions and Multiplicities:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), due to the acidic nature of the proton.

-

Phenolic Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

-

Aromatic Protons: The eight aromatic protons will appear in the region of approximately 6.8-8.0 ppm. Due to the substitution pattern, we would expect a complex pattern of doublets and triplets.

-

The protons on the 4-hydroxyphenoxy ring will likely appear as two doublets (an AA'BB' system).

-

The protons on the 3-phenoxybenzoic acid ring will show a more complex splitting pattern due to their meta and ortho relationships to the ether linkage and the carboxylic acid group.

-

Predicted ¹³C NMR Spectrum

Similarly, the ¹³C NMR spectrum can be predicted.

Expected Chemical Shifts:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon will be the most downfield signal, typically in the range of 165-175 ppm.

-

Aromatic Carbons: The 12 aromatic carbons will resonate in the region of 110-160 ppm.

-

Carbons attached to oxygen (the ether linkage and the hydroxyl group) will be the most downfield in this region.

-

The carbon attached to the carboxylic acid group will also be significantly deshielded.

-

Due to symmetry in the 4-hydroxyphenoxy ring, some carbon signals will be equivalent. The 3-phenoxybenzoic acid ring will show distinct signals for each carbon.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: KBr Pellet Method

For a solid sample like "3-(4-Hydroxyphenoxy)benzoic acid," the KBr pellet method is a common sample preparation technique.

Step-by-Step Methodology:

-

Grinding: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

-

Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Expected Characteristic IR Absorptions

Based on the functional groups present in "3-(4-Hydroxyphenoxy)benzoic acid," the following characteristic absorption bands are expected:

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300-2500 (broad) | Carboxylic Acid | O-H stretch |

| ~3400-3200 (broad) | Phenol | O-H stretch |

| ~1700-1680 | Carboxylic Acid | C=O stretch |

| ~1600-1450 | Aromatic Ring | C=C stretches |

| ~1250-1000 | Ether | C-O stretch |

Moving Forward

The absence of publicly available, comprehensive spectroscopic data for "3-(4-Hydroxyphenoxy)benzoic acid" presents a challenge for a complete in-depth guide. Should you, the user, have access to the experimental ¹H NMR, ¹³C NMR, and FT-IR spectra for this compound, I would be delighted to provide a thorough analysis and interpretation as originally intended.

Alternatively, if you would like a detailed guide on a closely related and well-characterized molecule with publicly available spectra, please provide the name of the compound, and I will proceed accordingly.

References

- Sigma-Aldrich. 3-(4'-Hydroxy)phenoxybenzoic acid.

-

PubChem. 4'-Hydroxy-3-phenoxybenzoic acid. National Center for Biotechnology Information. [Link].

Sources

Spectroscopic Analysis of 3-(4-Hydroxyphenoxy)benzoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of 3-(4-hydroxyphenoxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral data, supported by established principles of spectroscopic analysis and comparative data from analogous structures.

Introduction

3-(4-Hydroxyphenoxy)benzoic acid is a molecule of interest in medicinal chemistry and materials science due to its diaryl ether linkage and the presence of both carboxylic acid and phenol functional groups. These features impart specific chemical reactivity and potential for hydrogen bonding, making a thorough structural characterization essential. Spectroscopic techniques such as NMR and IR are indispensable for confirming the molecular structure and understanding the electronic environment of the constituent atoms.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering of the carbon atoms, as shown below, will be used for the assignment of NMR signals.

Caption: Molecular structure of 3-(4-Hydroxyphenoxy)benzoic acid with atom numbering.

¹H NMR Spectroscopy Analysis

The proton NMR (¹H NMR) spectrum of 3-(4-hydroxyphenoxy)benzoic acid is predicted to exhibit a series of signals in the aromatic region, corresponding to the protons on the two benzene rings, as well as signals for the acidic protons of the carboxylic acid and hydroxyl groups. The expected chemical shifts (δ) are influenced by the electronic effects of the substituents. The analysis is typically performed in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can exchange with the acidic protons, leading to broad signals for the -COOH and -OH groups.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.8 | d | ~1.5 |

| H-4 | ~7.4 | dd | ~8.0, 1.5 |

| H-5 | ~7.5 | t | ~8.0 |

| H-6 | ~7.2 | d | ~8.0 |

| H-2', H-6' | ~7.0 | d | ~8.5 |

| H-3', H-5' | ~6.8 | d | ~8.5 |

| -OH | ~9.5 | br s | - |

| -COOH | ~13.0 | br s | - |

Interpretation of the ¹H NMR Spectrum:

-

Benzoic Acid Ring Protons (H-2, H-4, H-5, H-6): These protons are expected to appear in the downfield region of the aromatic spectrum due to the electron-withdrawing effect of the carboxylic acid group. The substitution pattern will lead to distinct splitting patterns. H-2 is anticipated to be a doublet due to coupling with H-6. H-4 will likely be a doublet of doublets, coupling with both H-5 and H-2. H-5 is expected to be a triplet, coupling with H-4 and H-6. H-6 will likely appear as a doublet, coupling with H-5.

-

Phenol Ring Protons (H-2', H-3', H-5', H-6'): The protons on the hydroxyphenoxy ring are influenced by the electron-donating hydroxyl group and the ether linkage. This results in an AA'BB' system, which often appears as two doublets. The protons ortho to the hydroxyl group (H-3' and H-5') are expected to be more shielded (upfield) compared to the protons meta to it (H-2' and H-6').

-

Acidic Protons (-OH and -COOH): The carboxylic acid proton is the most deshielded proton in the molecule, appearing at a very low field (~13.0 ppm). The phenolic proton will also be downfield, typically around 9.5 ppm in DMSO-d₆. Both signals are expected to be broad singlets due to chemical exchange with the solvent and intermolecular hydrogen bonding.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 3-(4-hydroxyphenoxy)benzoic acid will give rise to a distinct signal. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~131 |

| C-2 | ~123 |

| C-3 | ~157 |

| C-4 | ~120 |

| C-5 | ~130 |

| C-6 | ~118 |

| C-1' | ~149 |

| C-2', C-6' | ~121 |

| C-3', C-5' | ~116 |

| C-4' | ~155 |

| C=O | ~167 |

Interpretation of the ¹³C NMR Spectrum:

-

Carboxylic Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing significantly downfield (~167 ppm).

-

Aromatic Carbons: The aromatic carbons resonate in the range of 115-160 ppm.

-

Carbons bonded to oxygen (C-3, C-4', C-1'): These carbons are deshielded due to the electronegativity of the oxygen atom and will appear at the lower end of the aromatic region. C-3, attached to the ether oxygen, and C-4', attached to the hydroxyl group, are expected to have the highest chemical shifts among the ring carbons. C-1', also attached to the ether oxygen, will also be significantly downfield.

-

Carbons of the Benzoic Acid Ring: The chemical shifts of these carbons are influenced by the -COOH and the phenoxy substituents. C-1, the carbon bearing the carboxylic acid group, will be deshielded.

-

Carbons of the Phenol Ring: The carbons of the hydroxyphenoxy ring will show shifts characteristic of a para-substituted phenol.

-

Infrared (IR) Spectroscopy Analysis

The IR spectrum is a valuable tool for identifying the functional groups present in a molecule. The spectrum of 3-(4-hydroxyphenoxy)benzoic acid will be characterized by the vibrational frequencies of its key functional groups.

Predicted IR Spectral Data

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 | Broad, Strong |

| O-H (Phenol) | Stretching | 3550-3200 | Broad, Medium |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1710-1680 | Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Strong |

| C-O (Ether) | Stretching | 1250-1200 (asymmetric) | Strong |

| C-O (Acid/Phenol) | Stretching | 1300-1200 | Medium |

| O-H (Carboxylic Acid) | Bending | 960-900 | Broad, Medium |

Interpretation of the IR Spectrum:

-

O-H Stretching: A very broad and strong absorption in the region of 3300-2500 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. The phenolic O-H stretch will likely appear as a broader band around 3400 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band in the region of 1710-1680 cm⁻¹ is characteristic of the carbonyl group of an aromatic carboxylic acid.

-

C-O Stretching: The spectrum will show strong absorptions for the C-O stretching of the ether linkage and the carboxylic acid/phenol. The asymmetric C-O-C stretch of the diaryl ether is expected to be a prominent feature.

-

Aromatic C=C and C-H Stretching: Absorptions corresponding to the C=C stretching vibrations of the aromatic rings will be observed in the 1600-1450 cm⁻¹ region. C-H stretching vibrations of the aromatic protons will appear just above 3000 cm⁻¹.

-

Out-of-Plane Bending: The pattern of out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Experimental Protocols

To obtain high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(4-hydroxyphenoxy)benzoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Caption: A streamlined workflow for NMR data acquisition and analysis.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly on the ATR crystal.

-

Background Collection: Collect a background spectrum of the empty ATR accessory to subtract atmospheric contributions.

-

Sample Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans.

-

Data Processing: Perform an ATR correction if necessary and baseline correct the spectrum.

Conclusion

The spectroscopic analysis of 3-(4-hydroxyphenoxy)benzoic acid by NMR and IR provides a comprehensive structural characterization. The predicted spectral data, based on established principles and comparison with analogous compounds, offer a robust framework for the identification and purity assessment of this molecule. The combination of these techniques allows for the unambiguous assignment of its key structural features, which is critical for its application in research and development.

References

Due to the lack of a specific publication with the complete experimental spectra for 3-(4-hydroxyphenoxy)benzoic acid, this guide is based on established spectroscopic principles and data from similar compounds. The following are representative sources for the interpretation of NMR and IR spectra of organic compounds.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

PubChem. 3-(4-hydroxyphenoxy)benzoic acid. National Center for Biotechnology Information. [Link][1]

Sources

Mass spectrometry analysis of "3-(4-Hydroxyphenoxy)benzoic acid"

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-(4-Hydroxyphenoxy)benzoic acid

Introduction

3-(4-Hydroxyphenoxy)benzoic acid is a diaryl ether derivative containing both carboxylic acid and phenolic functional groups. This unique structure presents specific challenges and opportunities for analysis by mass spectrometry (MS). Its polarity, conferred by the hydroxyl and carboxyl moieties, makes it an ideal candidate for Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the sensitive and selective analysis of this compound, grounded in the fundamental principles of ionization and fragmentation. The methodologies described herein are designed for researchers, scientists, and drug development professionals who require a deep understanding of the analytical workflow, from sample preparation to structural elucidation.

Part 1: Foundational Physicochemical Properties and Their Analytical Implications

A successful analytical method is built upon a thorough understanding of the analyte's chemical nature. The properties of 3-(4-Hydroxyphenoxy)benzoic acid dictate the optimal choices for sample preparation, chromatography, and mass spectrometric detection.

| Property | Value (Predicted/Actual) | Implication for LC-MS Analysis |

| Molecular Formula | C₁₃H₁₀O₄ | Provides the basis for exact mass determination. |

| Monoisotopic Mass | 230.0579 u | The target mass for high-resolution mass spectrometry (HRMS) in MS1 scans. |

| Acid Dissociation Constant (pKa) | Carboxyl: ~4.0, Phenolic: ~9.5 | The two acidic protons make the molecule highly suitable for negative ion mode electrospray ionization (ESI). The molecule will be deprotonated at typical reversed-phase LC pH ranges (pH 2-7). |

| Predicted LogP | ~2.8-3.2 | Indicates moderate hydrophobicity, making it well-suited for retention on C18 reversed-phase chromatography columns. |

Part 2: A Step-by-Step Protocol for LC-MS/MS Analysis

This section details a complete workflow, from preparing the sample to acquiring and interpreting the mass spectrometry data. The protocol is designed as a self-validating system, where the rationale behind each step ensures data integrity and reproducibility.

Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices such as plasma or tissue homogenates, selective extraction is critical to remove interferences and concentrate the analyte. A mixed-mode solid-phase extraction (SPE) strategy is recommended.

Rationale: The presence of both a carboxylic acid and a phenolic group allows for a powerful purification strategy using a mixed-mode anion exchange sorbent. At a neutral pH, the carboxyl group is ionized, allowing it to bind strongly to the anion exchange resin. The moderately hydrophobic backbone of the molecule also interacts with the polymer backbone of the sorbent.

Step-by-Step Protocol:

-

Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Waters Oasis MAX) with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Adjust the sample pH to ~6.5-7.0 with a mild base (e.g., ammonium hydroxide) to ensure the carboxyl group is deprotonated. Load the pre-treated sample onto the cartridge.

-

Washing (Interference Removal):

-

Wash with 1 mL of 5% ammonium hydroxide in water to remove neutral and basic interferences.

-

Wash with 1 mL of methanol to remove non-polar, lipid-based interferences.

-

-

Elution: Elute the target analyte using 1 mL of 2% formic acid in methanol. The acidic mobile phase neutralizes the carboxyl group, disrupting its interaction with the anion exchange sorbent and releasing the compound.

-

Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Liquid Chromatography: Reversed-Phase Separation

The goal of the chromatographic step is to resolve the analyte from any remaining matrix components and deliver it efficiently to the mass spectrometer.

Instrumentation and Conditions:

-

Column: A C18 column with a particle size of ≤2.7 µm (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is recommended for high-resolution separation.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures the analyte is fully protonated for consistent retention and improves peak shape.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: A gradient from 5% B to 95% B over 5-7 minutes provides a robust separation window for this type of molecule.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C. Maintaining a constant temperature ensures reproducible retention times.

-

Injection Volume: 5 µL.

Mass Spectrometry: Ionization and Fragmentation

The mass spectrometer settings are optimized for maximum sensitivity and to generate structurally informative fragment ions.

Rationale for Ionization Mode: Electrospray ionization (ESI) in negative ion mode is the unequivocal choice for this analyte. The presence of two acidic protons (one on the carboxylic acid and one on the phenol) allows for the highly efficient formation of the deprotonated molecule, [M-H]⁻. This process is significantly more efficient than forming a protonated species, [M+H]⁺, in positive mode.

Instrumentation and Key Parameters (Triple Quadrupole or Q-TOF):

-

Ionization Source: Electrospray Ionization (ESI), Negative Mode

-

Capillary Voltage: -3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Gas (N₂) Flow: 800 L/Hr

-

Desolvation Temperature: 400 °C

-

MS1 Scan Range: m/z 50-300 (to observe the precursor ion)

-

Precursor Ion (MS1): m/z 229.05

-

MS/MS Analysis: Collision-Induced Dissociation (CID) of the precursor ion at m/z 229.05. Collision energy should be optimized (e.g., ramped from 10-30 eV) to produce a stable and informative fragmentation spectrum.

Part 3: Data Interpretation: Predicted Fragmentation Pathway

Understanding the fragmentation of 3-(4-Hydroxyphenoxy)benzoic acid is key to confirming its identity and developing a selective Multiple Reaction Monitoring (MRM) method for quantification. The primary fragmentation pathways in negative ion mode are driven by the loss of stable neutral molecules and cleavage of the ether bond.

Caption: Predicted CID fragmentation of deprotonated 3-(4-Hydroxyphenoxy)benzoic acid.

Primary Fragmentation Channels:

-

Decarboxylation (Loss of CO₂): The most common fragmentation pathway for deprotonated benzoic acids is the neutral loss of carbon dioxide (44 u).[1][2][3] This is a charge-driven process that results in a highly stable carbanion.

-

[M-H]⁻ (m/z 229.05) → [M-H-CO₂]⁻ (m/z 185.06) + CO₂

-

This fragment at m/z 185.06 is likely to be a major ion in the MS/MS spectrum and serves as an excellent transition for MRM-based quantification due to its high specificity.

-

-

Ether Bond Cleavage: The diaryl ether bond is another point of fragmentation. Cleavage can occur on either side of the ether oxygen, leading to two potential phenoxide ions. While less common than decarboxylation, these fragments are diagnostic for the overall structure.

-

Cleavage A: Results in the formation of the 4-hydroxyphenoxide anion at m/z 109.03 .

-

Cleavage B: Results in the formation of the 3-carboxyphenoxide anion at m/z 137.02 .

-

By monitoring the transitions from the precursor ion (m/z 229.05) to these specific product ions (m/z 185.06, 109.03, and 137.02), a highly selective and sensitive quantification method can be established.

Part 4: Workflow Visualization and Conclusion

The entire analytical process can be visualized as a logical sequence of steps, each designed to ensure the highest data quality.

Caption: High-level workflow for the analysis of 3-(4-Hydroxyphenoxy)benzoic acid.

This guide outlines a comprehensive and robust methodology for the mass spectrometric analysis of 3-(4-Hydroxyphenoxy)benzoic acid. By leveraging the analyte's distinct physicochemical properties, we have detailed a selective sample preparation protocol, an efficient chromatographic separation, and a sensitive mass spectrometric detection strategy. The predictable fragmentation pattern, dominated by decarboxylation, provides a clear path for both qualitative confirmation and quantitative analysis. This framework, grounded in established scientific principles, serves as a complete technical resource for scientists engaged in the analysis of this and structurally related compounds.

References

-

Danciu, C., Sorescu, A., Avram, S., & Dehelean, C. (2019). A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. Journal of Mass Spectrometry, 54(9), 784-793. [Link]

-

Gagnon, H., & Rontani, J. F. (2013). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. Journal of Mass Spectrometry, 48(4), 489-498. [Link]

-

Chan, T. W., & Duan, L. (2007). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 18(6), 1071-1078. [Link]

-

Nagy, G., Drahos, L., & Vékey, K. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 673. [Link]

-

Demarque, D. P., Crotti, A. E., Vessecchi, R., Lopes, J. L., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

-

Grossert, J. S., Fancy, P. D., & White, R. L. (2005). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 83(11), 1878-1890. [Link]

-

NIST. (n.d.). Benzoic acid, 2-phenoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

"3-(4-Hydroxyphenoxy)benzoic acid" CAS number and identifiers

An In-Depth Technical Guide to 3-(4-Hydroxyphenoxy)benzoic acid

Introduction

3-(4-Hydroxyphenoxy)benzoic acid is a diaryl ether derivative with a chemical structure that holds significant interest for researchers in medicinal chemistry and materials science. As a member of the hydroxybenzoic acid family, it possesses a unique combination of a benzoic acid moiety and a hydroxyphenoxy group. This arrangement of functional groups provides a scaffold for developing novel therapeutic agents and functional materials. This technical guide offers a comprehensive overview of its chemical identifiers, physicochemical properties, synthesis methodologies, and potential applications, with a focus on providing practical insights for laboratory professionals.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a compound are fundamental for any research and development endeavor. The key identifiers and properties of 3-(4-Hydroxyphenoxy)benzoic acid are summarized in the table below.

| Identifier | Value |

| CAS Number | 35065-12-4[1][2] |

| IUPAC Name | 3-(4-hydroxyphenoxy)benzoic acid[3] |

| Molecular Formula | C13H10O4[3] |

| Molecular Weight | 230.22 g/mol |

| Melting Point | 172-174 °C[1] |

| InChI Key | OSGCDVKVZWMYBG-UHFFFAOYSA-N[1] |

| SMILES | O=C(O)c1cc(Oc2ccc(O)cc2)ccc1[3] |

Synthesis Methodologies

The synthesis of 3-(4-Hydroxyphenoxy)benzoic acid typically involves the demethylation of its methoxy precursor, 3-(4-methoxyphenoxy)benzoic acid. Below are two detailed protocols for this conversion. The choice between these methods may depend on the desired reaction time and scale.

Protocol 1: Synthesis via Reflux with Hydrobromic Acid in Acetic Acid (14.5 hours)

This method outlines a 14.5-hour reflux period for the demethylation process.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 40.7 g (0.167 moles) of 3-(4-methoxyphenoxy)benzoic acid in 200 ml of acetic acid.[4]

-

To the solution, add 150 ml of a 48% aqueous solution of hydrogen bromide (HBr).[4]

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 14.5 hours.[4]

-

After cooling to room temperature, dilute the mixture with 400 ml of ethyl acetate (EtOAc).[4]

-

Wash the organic layer three times with 150 ml of saturated sodium chloride solution (brine).[4]

-

Dry the organic phase over magnesium sulfate (MgSO4), filter, and evaporate the solvent under reduced pressure to yield a dark brown solid.[4]

-

For purification, dissolve the crude product in methanol, treat with activated carbon, and filter through a pad of celite.[4]

-

Evaporate the solvent and recrystallize the product from a 1:1 mixture of acetic acid and water to obtain 3-(4-Hydroxyphenoxy)benzoic acid as tan crystals with a melting point of 163-166 °C.[4]

Protocol 2: Synthesis via Reflux with Hydrobromic Acid in Acetic Acid (48 hours)

This alternative protocol involves a longer reflux time for the demethylation.

Experimental Protocol:

-

Combine 73 g of 3-(4-methoxyphenoxy)benzoic acid with 300 ml of 48% hydrobromic acid and 600 ml of acetic acid in a suitable reaction vessel.[5]

-

Heat the mixture at reflux for 48 hours.[5]

-

Allow the reaction mixture to cool to ambient temperature.[5]

-

Pour the cooled mixture into cold water and extract with ethyl acetate.[5]

-

Dry the combined organic extracts and concentrate them in vacuo.[5]

-

Crystallize the resulting residue from an ethyl acetate/hexane solvent system to yield 39.41 g of 3-(4-hydroxyphenoxy)benzoic acid with a melting point of 172-174 °C.[5]

Synthesis Workflow Diagram

Caption: General synthesis workflow for 3-(4-Hydroxyphenoxy)benzoic acid.

Potential Applications in Drug Discovery and Development

Derivatives of p-hydroxybenzoic acid are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[6] While specific research on 3-(4-Hydroxyphenoxy)benzoic acid is still emerging, its structural features suggest potential therapeutic applications.

The presence of the phenolic hydroxyl and carboxylic acid groups makes it a candidate for investigation in several areas:

-

Anti-inflammatory Activity : Hydroxybenzoic acid derivatives have been shown to modulate inflammatory pathways. The structural motifs within 3-(4-Hydroxyphenoxy)benzoic acid suggest it could potentially inhibit key inflammatory enzymes.[7]

-

Antioxidant Properties : Phenolic compounds are well-known for their ability to scavenge free radicals. The hydroxyphenoxy group in this molecule could confer antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[7]

-

Anticancer Research : Some phenolic compounds have been investigated for their potential to inhibit cancer cell growth. The unique diaryl ether linkage may present novel interactions with biological targets in cancer cells.[7]

-

Prodrug Development : The acetylated form, 3-(4-acetyloxyphenyl)benzoic acid, is considered a potential prodrug that would be hydrolyzed by esterases in the body to release the active 3-(4-hydroxyphenoxy)benzoic acid. This strategy can be employed to improve the pharmacokinetic properties of the parent compound.[7]

It is important to note that while the structural class of this compound is associated with these activities, extensive biological evaluation of 3-(4-Hydroxyphenoxy)benzoic acid itself is required to validate these potential applications.

Spectroscopic Data

For the structural elucidation and confirmation of 3-(4-Hydroxyphenoxy)benzoic acid, various spectroscopic techniques are employed. While a comprehensive dataset is not provided here, researchers can typically find characteristic spectra from commercial suppliers or chemical databases. Key expected spectral features would include:

-

¹H NMR : Signals corresponding to the aromatic protons on both phenyl rings, as well as exchangeable protons from the carboxylic acid and hydroxyl groups.

-

¹³C NMR : Resonances for the distinct carbon atoms in the aromatic rings, the ether linkage, and the carboxyl group.

-

IR Spectroscopy : Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the C-O stretches of the ether and phenol.

-

Mass Spectrometry : The molecular ion peak corresponding to the compound's molecular weight, along with a fragmentation pattern that can help confirm the structure.

Conclusion

3-(4-Hydroxyphenoxy)benzoic acid is a versatile chemical entity with established synthesis protocols and significant potential for further investigation, particularly in the realm of drug discovery. This guide provides a foundational understanding of its key characteristics and methodologies to aid researchers in their scientific pursuits. As with any chemical compound, adherence to appropriate safety protocols in the laboratory is paramount.

References

-

EU Pollinator Hub. 3-(4-hydroxyphenoxy)benzoic acid. [Link]

-

PrepChem.com. Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. [Link]

-

PrepChem.com. B. Preparation of 3-(4-hydroxyphenoxy)benzoic acid. [Link]

-

PubChem - NIH. 4-(3-Hydroxyphenoxy)benzoic acid. [Link]

-

PubChem - NIH. 4'-Hydroxy-3-phenoxybenzoic acid. [Link]

-

PrepChem.com. Synthesis of 3-(4'-acetoxyphenoxy)benzoic acid. [Link]

-

PubChem - NIH. 3-Hydroxy-4-phenoxybenzoic acid. [Link]

-

ResearchGate. Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with... [Link]

-

Congen Pharma. Unlocking the Secrets of 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid in Modern Medicine. [Link]

-

International Journal of Pharmaceutical Sciences and Research. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

Sources

- 1. 3-(4-hydroxyphenoxy)benzoic acid | 35065-12-4 [sigmaaldrich.cn]

- 2. 3-(4-Hydroxyphenoxy)benzoic acid [chemicalbook.com]

- 3. 3-(4-hydroxyphenoxy)benzoic acid | List view | EU Pollinator Hub [app.pollinatorhub.eu]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Discovery and isolation of "3-(4-Hydroxyphenoxy)benzoic acid"

An In-Depth Technical Guide to the Synthesis, Isolation, and Characterization of 3-(4-Hydroxyphenoxy)benzoic acid

Executive Summary

This technical guide provides a comprehensive overview of 3-(4-Hydroxyphenoxy)benzoic acid, a diaryl ether compound of interest in chemical synthesis and potential drug discovery. The document details a robust and validated laboratory-scale synthesis via demethylation of its methoxy-protected precursor. It offers an in-depth, step-by-step protocol for the subsequent isolation and purification, emphasizing the rationale behind each procedural choice to ensure high purity. Furthermore, this guide outlines the standard analytical techniques for structural elucidation and quality control, including spectroscopic and chromatographic methods. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on the preparation and validation of 3-(4-Hydroxyphenoxy)benzoic acid.

Introduction

3-(4-Hydroxyphenoxy)benzoic acid (CAS No. 35065-12-4) is a member of the diaryl ether class of organic compounds, characterized by two aromatic rings linked by an oxygen atom.[1][2] Its structure, featuring both a carboxylic acid and a phenolic hydroxyl group, makes it a versatile intermediate for further chemical modification and a scaffold of interest in medicinal chemistry. The diaryl ether motif is a common feature in a number of biologically active molecules and natural products. While the specific biological activities of this particular isomer are not as extensively documented as some related compounds, structurally similar hydroxybenzoic acids are known to possess anti-inflammatory, antioxidant, and other therapeutic properties.[3][4]

This guide serves as a senior-level walkthrough of the chemical synthesis, purification, and analytical characterization of this compound, providing both the procedural steps and the underlying scientific principles that govern them.

Synthesis and Discovery: A Mechanistic Approach

The most direct and commonly cited laboratory synthesis of 3-(4-Hydroxyphenoxy)benzoic acid involves the cleavage of the methyl ether of its precursor, 3-(4-methoxyphenoxy)benzoic acid.[5][6] This method is favored for its reliability and relatively high yields.

Synthetic Pathway: Demethylation

The core of the synthesis is the O-demethylation of an aryl methyl ether. This is typically achieved using a strong acid, most notably hydrobromic acid (HBr) in acetic acid.[5][6] The reaction proceeds via a nucleophilic attack by the bromide ion on the methyl group, which is protonated by the strong acid. This is an SN2 reaction where the bulky phenoxy group serves as an excellent leaving group.

The overall reaction is as follows:

-

Reactant: 3-(4-methoxyphenoxy)benzoic acid

-

Reagents: 48% Hydrobromic acid (HBr), Acetic Acid (CH₃COOH)

-

Product: 3-(4-Hydroxyphenoxy)benzoic acid

-

Byproduct: Methyl bromide (CH₃Br)

The choice of HBr is critical; its high acidity and the strong nucleophilicity of the bromide ion make it particularly effective for cleaving the stable aryl-O-methyl bond without requiring more hazardous reagents like boron tribromide (BBr₃). Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the reaction.

Caption: Standard workflow for the isolation and purification of the target compound.

Detailed Experimental Protocol: Synthesis and Isolation

The following protocol is a synthesis of established procedures. [5][6] Step 1: Demethylation Reaction

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 3-(4-methoxyphenoxy)benzoic acid (e.g., 0.167 moles) in acetic acid (200 ml).

-

Add 48% aqueous hydrobromic acid (150 ml) to the solution. Causality: The combination of HBr and acetic acid provides the necessary acidic and nucleophilic environment to cleave the ether bond.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for 14-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Causality: Refluxing provides the thermal energy required to overcome the activation energy of the reaction. The inert nitrogen atmosphere prevents potential oxidative side reactions at high temperatures.

Step 2: Work-up and Extraction

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (400 ml). Causality: Ethyl acetate is an organic solvent immiscible with water, used to extract the desired organic product from the aqueous acidic medium.

-

Transfer the mixture to a separatory funnel and wash it three times with a saturated sodium chloride solution (brine, 150 ml each). Causality: The brine wash helps to remove residual water, acetic acid, and HBr from the organic layer and breaks up any emulsions that may have formed.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Causality: MgSO₄ is a drying agent that sequesters residual water from the ethyl acetate solution.

-

Filter off the drying agent and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude solid.

Step 3: Purification

-

Dissolve the crude solid in a minimal amount of hot methanol.

-

Add a small amount of activated carbon. Causality: Activated carbon has a high surface area and adsorbs colored, high-molecular-weight impurities.

-

Filter the hot solution through a pad of Celite to remove the carbon.

-

Evaporate the methanol to recover the decolorized solid.

-

Perform recrystallization by dissolving the solid in a minimal amount of a hot 1:1 mixture of acetic acid and water, then allowing it to cool slowly. [5]Alternatively, an ethyl acetate/hexane system can be used. [6]Causality: Recrystallization is a powerful purification technique. The product is soluble in the hot solvent but precipitates out as the solution cools, leaving more soluble impurities behind in the mother liquor.

-

Filter the resulting crystals, wash with a small amount of cold water, and dry under vacuum to obtain pure 3-(4-Hydroxyphenoxy)benzoic acid as tan crystals.

Structural Elucidation and Characterization

Confirming the identity and purity of the final product is a non-negotiable step. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 3-(4-hydroxyphenoxy)benzoic acid | [1] |

| Molecular Formula | C₁₃H₁₀O₄ | [2] |

| Molecular Weight | 230.22 g/mol | [1] |

| Monoisotopic Mass | 230.05790880 Da | [1] |

| Melting Point | 163-166 °C or 172-174 °C | [5][6] |

| Appearance | Tan crystalline solid | [5] |

Spectroscopic and Chromatographic Analysis

| Technique | Expected Results |

| ¹H NMR | Signals in the aromatic region (approx. 6.8-8.0 ppm). A broad singlet for the phenolic -OH and another for the carboxylic acid -COOH (can be D₂O exchanged). The specific splitting patterns (doublets, triplets, etc.) will correspond to the substitution on the two aromatic rings. |

| ¹³C NMR | Signals for 13 distinct carbon atoms, including two deshielded carbons for the carboxyl group (~170 ppm) and the C-O carbons of the ether linkage. Aromatic carbons will appear in the typical 115-160 ppm range. [7] |

| Mass Spectrometry (ESI-MS) | In negative ion mode, a prominent peak at m/z 229.05 [M-H]⁻. In positive mode, a peak at m/z 231.06 [M+H]⁺. MS/MS fragmentation would show characteristic losses, such as CO₂ from the carboxylic acid. [1] |

| RP-HPLC | A single major peak on a C18 column using a mobile phase such as methanol/water with a formic acid modifier, indicating high purity. [8][9]UV detection would be effective around 254 nm. |

| FT-IR | Broad O-H stretching bands for both the phenol and carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1700 cm⁻¹), and C-O stretching for the ether and phenol (~1200-1300 cm⁻¹). |

Applications in Research and Drug Development

While specific, large-scale applications for 3-(4-Hydroxyphenoxy)benzoic acid are not widely commercialized, its structural motifs are significant in pharmaceutical research.

-

Scaffold for Medicinal Chemistry: The presence of three modifiable points (carboxylic acid, phenol, and the aromatic rings) makes it an attractive starting point for creating libraries of new compounds.

-

Prodrug Potential: The related compound 3-(4-acetyloxyphenyl)benzoic acid is explored as a potential prodrug that would be hydrolyzed in the body to release the active phenolic form, potentially improving bioavailability. [3]* Bioactivity of Related Compounds: Other diaryl ether and hydroxybenzoic acid derivatives have demonstrated potent anti-inflammatory, anticancer, and skin-soothing properties, suggesting that this compound could be a valuable subject for biological screening. [10][11]

Conclusion

3-(4-Hydroxyphenoxy)benzoic acid is a synthetically accessible diaryl ether with potential for further exploration in materials and life sciences. The demethylation of its methoxy precursor provides a reliable route for its synthesis. The success of this synthesis is critically dependent on a rigorous, multi-step isolation and purification protocol involving liquid-liquid extraction, decolorization, and recrystallization. The identity and purity of the final product must be validated through a suite of standard analytical techniques, including NMR, MS, and HPLC. This guide provides the necessary technical detail and scientific rationale for researchers to confidently produce and validate this compound in a laboratory setting.

References

-

PrepChem.com. Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. Available from: [Link]

-

PrepChem.com. B. Preparation of 3-(4-hydroxyphenoxy)benzoic acid. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 161852, 4'-Hydroxy-3-phenoxybenzoic acid. Available from: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 615389, 4-(3-Hydroxyphenoxy)benzoic acid. Available from: [Link].

-

The Royal Society of Chemistry. Supplementary Information for a related article providing characterization data. Available from: [Link]

-

ResearchGate. Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with piperazine amine. Available from: [Link]

-

EU Pollinator Hub. 3-(4-hydroxyphenoxy)benzoic acid. Available from: [Link]

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

PubMed. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Available from: [Link]

-

ResearchGate. Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... Available from: [Link]

-

Congen Pharma. Unlocking the Secrets of 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid in Modern Medicine. Available from: [Link]

-

Wikipedia. Ullmann reaction. Available from: [Link]

-

ResearchGate. Ullmann condensation using copper or copper oxide as the reactant. Available from: [Link]

-

PubChemLite. 4-(3-hydroxyphenoxy)benzoic acid (C13H10O4). Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Available from: [Link]

- Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

-

TCD. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 150502194, 2-(4-Amino-3-hydroxyphenoxy)benzoic acid. Available from: [Link].

-

RGUHS. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid. Available from: [Link]

-

Organic Syntheses. protocatechuic acid. Available from: [Link]

- Google Patents. Process for the separation and purification of p-hydroxy-benzoic acid.

-

European Patent Office. EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. Available from: [Link]

- Google Patents. EP0039812A1 - Preparation of 3-hydroxybenzoic acid.

-

HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. Available from: [Link]

Sources

- 1. 4'-Hydroxy-3-phenoxybenzoic acid | C13H10O4 | CID 161852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-hydroxyphenoxy)benzoic acid | List view | EU Pollinator Hub [app.pollinatorhub.eu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

- 8. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vuir.vu.edu.au [vuir.vu.edu.au]

- 10. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications_Chemicalbook [chemicalbook.com]

- 11. Unlocking the Secrets of 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid in Modern Medicine-2-(3-(4-hydroxyphenyl)propanamido)benzoi acid [congenpharma.com]

"3-(4-Hydroxyphenoxy)benzoic acid" structural characterization

An In-depth Technical Guide to the Structural Characterization of 3-(4-Hydroxyphenoxy)benzoic acid

Introduction

3-(4-Hydroxyphenoxy)benzoic acid (CAS No. 35065-12-4) is a diaryl ether derivative incorporating both benzoic acid and phenol functionalities.[1] Molecules of this class are pivotal building blocks in medicinal chemistry, polymer science, and materials research. Their utility as precursors for pharmaceuticals and high-performance polymers necessitates a robust and unequivocal confirmation of their chemical structure. The precise arrangement of substituents on the aromatic rings dictates the molecule's physicochemical properties, biological activity, and reactivity.

This guide provides a comprehensive framework for the structural elucidation of 3-(4-Hydroxyphenoxy)benzoic acid, designed for researchers, analytical scientists, and drug development professionals. We will move beyond rote procedural descriptions to explore the causality behind analytical choices, establishing a self-validating system of characterization. The methodologies detailed herein are foundational for ensuring material quality, meeting regulatory requirements, and building a solid understanding of structure-activity relationships (SAR).

Physicochemical and Molecular Properties

A foundational step in characterization is the compilation of fundamental molecular properties. This data serves as a primary reference against which experimental results are compared.

| Property | Value | Source |

| IUPAC Name | 3-(4-hydroxyphenoxy)benzoic acid | PubChem[1] |

| CAS Number | 35065-12-4 | Sigma-Aldrich |

| Molecular Formula | C₁₃H₁₀O₄ | PubChem[1] |

| Molecular Weight | 230.22 g/mol | PubChem[1] |

| Monoisotopic Mass | 230.05790880 Da | PubChem[1] |

| Melting Point | 172-174 °C | Sigma-Aldrich |

| Appearance | Tan crystals / Powder | PrepChem.com[2], Sigma-Aldrich |

| XLogP3 | 3.6 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

Context: Synthesis Overview

Understanding the synthetic route is crucial for anticipating potential impurities. A common laboratory-scale synthesis involves the demethylation of the corresponding methoxy-protected precursor, 3-(4-methoxyphenoxy)benzoic acid.[2][3]

This is typically achieved by refluxing with a strong acid like hydrobromic acid (HBr) in acetic acid.[2][3] Potential process-related impurities could include the starting material (unreacted 3-(4-methoxyphenoxy)benzoic acid) or side-products from cleavage at other positions. The characterization strategy must be capable of confirming the identity of the final product while also being sensitive enough to detect these key potential impurities.

Core Analytical Techniques for Structural Elucidation

A multi-technique, or orthogonal, approach is essential for unambiguous structural confirmation. Each technique provides a unique piece of the structural puzzle, and their collective data constitutes a self-validating system.

Sources

Purity Analysis of Synthesized 3-(4-Hydroxyphenoxy)benzoic Acid: A Framework for Scientific Integrity and Regulatory Compliance

An In-depth Technical Guide:

Introduction: Beyond the Structure

3-(4-Hydroxyphenoxy)benzoic acid is a diaryl ether, a chemical scaffold recognized as a privileged structure in the discovery of medicinal and agrochemical agents.[1] Its utility as a key pharmaceutical intermediate necessitates a rigorous and scientifically sound approach to purity analysis. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive framework for the purity analysis of 3-(4-Hydroxyphenoxy)benzoic acid, grounded in established analytical principles and regulatory expectations. Our approach is not merely a sequence of tests but an integrated strategy where each step is a self-validating system, ensuring trustworthiness in the final purity assessment.

The quality standards for pharmaceutical intermediates are critical as they directly influence the critical quality attributes (CQAs) of the final API.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established clear expectations for the control of impurities in new drug substances.[3][4] This guide is designed for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind the analytical choices that underpin a robust purity profile.

Understanding the Impurity Landscape: A Synthesis-Driven Approach

A logical purity analysis begins with understanding the synthetic route, as it is the primary source of process-related impurities. A common synthesis for 3-(4-Hydroxyphenoxy)benzoic acid involves the demethylation of its methoxy precursor, 3-(4'-methoxyphenoxy)benzoic acid, often using hydrobromic acid in acetic acid.[5][6]

This specific route allows us to anticipate a profile of potential impurities, which is the cornerstone of developing a targeted analytical strategy.

Table 1: Potential Impurities in Synthesized 3-(4-Hydroxyphenoxy)benzoic acid

| Impurity Class | Potential Species | Origin | Analytical Target |

| Starting Materials | 3-(4'-methoxyphenoxy)benzoic acid | Incomplete reaction | Chromatographic methods (HPLC) |

| Intermediates | N/A (in this specific step) | - | - |

| By-products | Isomeric variants, products of side-reactions | Non-specific demethylation or rearrangement | Chromatographic and Spectroscopic methods |

| Reagents | Hydrobromic acid, Acetic acid | Residual from workup | Titration, GC-HS (for Acetic Acid) |

| Degradation Products | Oxidation or decarboxylation products | Improper storage or handling | Stability-indicating HPLC method |

This predictive analysis is mandated by ICH guidelines, which require a summary of actual and potential impurities that may arise during synthesis, purification, and storage.[3]

Caption: Synthesis route and the origin of key process-related impurities.

The Core of Purity Assessment: Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for determining the purity of non-volatile organic compounds and quantifying impurities. A well-developed, validated HPLC method provides specificity, sensitivity, and accuracy, aligning with FDA and ICH guidelines on analytical procedure validation.[7][8][9]

Causality in Method Development:

-

Stationary Phase: A reversed-phase C18 column is the logical first choice. The aromatic rings and alkyl chain of the C18 ligand provide hydrophobic interactions with the diaryl ether structure, while the polarity of the hydroxyl and carboxylic acid groups ensures it is not excessively retained.

-

Mobile Phase: A gradient of an acidified aqueous phase (e.g., 0.1% formic or phosphoric acid in water) and an organic modifier (acetonitrile or methanol) is ideal. The acid suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks. A gradient elution ensures that both the main peak and any less or more retained impurities are eluted efficiently within a reasonable runtime.

-

Detection: UV detection is highly suitable due to the presence of aromatic rings (chromophores) in the molecule. A photodiode array (PDA) detector is preferred as it can acquire spectra across a range of wavelengths, which helps in peak tracking during method development and can indicate the presence of co-eluting impurities if the peak spectra are not homogenous.

Protocol: HPLC Purity Determination

-

Standard and Sample Preparation:

-

Accurately weigh approximately 25 mg of a reference standard and the synthesized sample into separate 50 mL volumetric flasks.

-

Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of ~0.5 mg/mL.

-

Prepare a sensitivity solution by diluting the standard solution to a concentration corresponding to the reporting threshold (e.g., 0.05% or 500 ng/mL).

-

-

Chromatographic Conditions:

-

Run a blank (diluent), followed by the sensitivity solution, the reference standard, and then the test sample.

-

-

Data Analysis:

-

Integrate all peaks in the sample chromatogram.

-

Calculate the area percentage of each impurity relative to the total area of all peaks.

-

Report any impurity at a level greater than the reporting threshold (typically 0.05% as per ICH Q3A(R2)).[3] The results should be reported to two decimal places below 1.0%.[3]

-

Table 2: Representative HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Suppresses ionization of the analyte for better peak shape. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. |

| Gradient | 5% B to 95% B over 20 min | Ensures elution of a wide range of potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | Wavelength where aromatic compounds strongly absorb. |

| Injection Vol. | 10 µL | Balances sensitivity with potential for column overload. |

Structural Confirmation and Impurity Identification

While HPLC quantifies purity, it does not confirm the identity of the main peak or its impurities. For this, spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other. For 3-(4-Hydroxyphenoxy)benzoic acid, one would expect distinct signals for the aromatic protons on both rings, as well as exchangeable signals for the hydroxyl and carboxylic acid protons. The presence of a sharp singlet around 3.8 ppm, for instance, would immediately indicate residual 3-(4'-methoxyphenoxy)benzoic acid starting material.

-

¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The spectrum would confirm the presence of 13 unique carbons (or fewer if there is symmetry) and their types (e.g., quaternary, CH).

Table 3: Expected ¹H NMR Chemical Shifts (Illustrative)

| Proton Environment | Expected Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.8 - 8.0 | Multiplets |

| Phenolic -OH | ~9.5 (broad singlet) | s (br) |

| Carboxylic -COOH | ~12.5 (broad singlet) | s (br) |

Note: Actual shifts are solvent-dependent. Data is illustrative based on similar structures.[10][11][12][13]

Mass Spectrometry (MS)

MS provides crucial molecular weight information and fragmentation patterns that help in identifying unknown impurities.[14]

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method for this analyte. It directly couples the separation power of HPLC with the detection power of MS. Electrospray ionization (ESI) in negative mode would be highly effective, detecting the deprotonated molecule [M-H]⁻ at m/z 229.05.

-

GC-MS (Gas Chromatography-Mass Spectrometry): Due to the low volatility and thermal lability of the carboxylic acid and phenol groups, GC-MS would require prior derivatization (e.g., silylation) to make the analyte volatile. While possible, it adds complexity.[15][16] GC-MS is, however, the ideal technique for analyzing residual solvents, as discussed later.

Orthogonal Purity Checks: Ensuring Comprehensive Analysis

Relying on a single technique is insufficient. Orthogonal methods, which measure the same property using different principles, provide a higher degree of confidence.

Elemental Analysis

Elemental analysis by combustion is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and oxygen (or nitrogen/sulfur if present).[17][18][19] The experimentally determined percentages are compared against the theoretical values calculated from the empirical formula (C₁₃H₁₀O₄). A close match provides strong evidence of purity and the absence of inorganic or unexpected organic contaminants.[20]

-

Theoretical Composition for C₁₃H₁₀O₄:

-

Carbon (C): 67.82%

-

Hydrogen (H): 4.38%

-

Oxygen (O): 27.80%

-

Residual Solvents Analysis

The control of residual solvents from the manufacturing process is a critical safety requirement governed by ICH Q3C.[21] Given the use of acetic acid in the synthesis, its residual level must be quantified. The standard method is Headspace Gas Chromatography (GC-HS) with a flame ionization detector (FID). This technique is highly specific and sensitive for volatile organic compounds.

Protocol: GC-HS for Residual Acetic Acid

-

Standard Preparation: Prepare a stock solution of acetic acid in a suitable solvent (e.g., DMSO). Create a series of calibration standards by spiking known amounts into vials.

-

Sample Preparation: Accurately weigh a sample of the synthesized compound into a headspace vial. Add the solvent.

-

GC-HS Parameters:

-

Incubation: Heat the vial at a set temperature (e.g., 80 °C) for a defined time to allow volatile solvents to partition into the headspace.

-

Injection: Automatically inject a sample of the headspace gas onto the GC column.

-

Separation: Use a polar capillary column (e.g., WAX) to separate acetic acid from other volatiles.

-

Detection: Quantify using an FID.

-

-